methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate
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Overview
Description
Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a complex organic compound that features a piperidine ring, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The final esterification step involves the reaction of the intermediate with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors, with careful control of temperature and pH to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings allow it to fit into binding sites, modulating the activity of the target. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial properties.
Uniqueness
Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C21H30N4O4 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C21H30N4O4/c1-29-20(27)15-17-7-9-24(10-8-17)19(26)16-22-21(28)25-13-11-23(12-14-25)18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3,(H,22,28) |
InChI Key |
DTXJXSANMFWWKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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